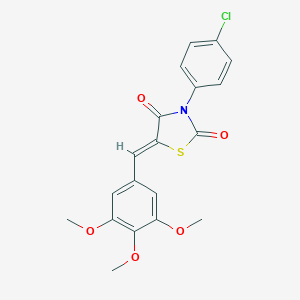
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTBT belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing properties and have been used in the treatment of type 2 diabetes. However, CTBT has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of various signaling pathways in the cells. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, which could be beneficial in various disease conditions. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. In addition, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which could protect the cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its broad range of potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which could be useful in the treatment of various diseases. Another advantage of this compound is its relatively low toxicity, which makes it a promising candidate for further clinical development. However, one of the limitations of this compound is its poor solubility in water, which could limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for different disease conditions.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of novel formulations of this compound that could improve its solubility and bioavailability. Another area of interest is the identification of the molecular targets of this compound, which could provide insights into its mechanism of action and potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its clinical development as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(4-chlorophenyl)-2-thioxo-4-thiazolidinone with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In a study conducted on breast cancer cells, this compound was found to induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells. This compound has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has shown neuroprotective effects in preclinical studies, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C19H16ClNO5S |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
(5Z)-3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClNO5S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(22)21(19(23)27-16)13-6-4-12(20)5-7-13/h4-10H,1-3H3/b16-10- |
InChI-Schlüssel |
HBQVAWBYVASWPH-YBEGLDIGSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,5-Dichloro-4-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301070.png)
![[2-Chloro-4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B301071.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301072.png)
![5-(2,4-Diethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301075.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![Methyl 4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B301088.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301091.png)
![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)